Cas no 177034-25-2 (2,4-Difluoro-5-methoxybenzaldehyde)

2,4-Difluoro-5-methoxybenzaldehyde is a fluorinated aromatic aldehyde with a methoxy substituent at the 5-position, offering unique reactivity and selectivity in organic synthesis. Its electron-withdrawing fluorine atoms enhance electrophilic properties, making it a valuable intermediate for pharmaceuticals, agrochemicals, and fine chemicals. The methoxy group further modulates electronic effects, enabling tailored reactivity in cross-coupling, condensation, or nucleophilic substitution reactions. This compound’s structural features contribute to its utility in constructing complex heterocycles or functionalized aromatics. High purity grades ensure consistent performance in sensitive applications. Its stability under standard storage conditions and compatibility with diverse reaction conditions make it a reliable choice for research and industrial-scale synthesis.
2,4-Difluoro-5-methoxybenzaldehyde structure
177034-25-2 structure
商品名:2,4-Difluoro-5-methoxybenzaldehyde
CAS番号:177034-25-2
MF:C8H6F2O2
メガワット:172.1288
MDL:MFCD24539280
CID:1363963

2,4-Difluoro-5-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 2,4-difluoro-5-methoxy-
    • Benzaldehyde,2,4-difluoro-5-methoxy
    • 2,4-Difluoro-5-Methoxybenzaldehyde
    • UHJQBMHEDSFVHM-UHFFFAOYSA-N
    • 5341AJ
    • TRA0030208
    • FCH2005143
    • SY027572
    • 2,4-Difluoro-5-methoxybenzaldehyde
    • MDL: MFCD24539280
    • インチ: 1S/C8H6F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3
    • InChIKey: UHJQBMHEDSFVHM-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C(C(C([H])=O)=C([H])C=1OC([H])([H])[H])F

計算された属性

  • せいみつぶんしりょう: 172.03400
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • PSA: 26.30000
  • LogP: 1.78590

2,4-Difluoro-5-methoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1041906-1g
Benzaldehyde, 2,4-difluoro-5-methoxy-
177034-25-2 95%
1g
$135 2024-06-07
eNovation Chemicals LLC
Y1214660-5g
2,4-Difluoro-5-methoxybenzaldehyde
177034-25-2 95%
5g
$500 2024-07-23
Enamine
EN300-6763613-5.0g
2,4-difluoro-5-methoxybenzaldehyde
177034-25-2 95%
5g
$701.0 2023-05-05
eNovation Chemicals LLC
D372905-1g
2,4-Difluoro-5-methoxybenzaldehyde
177034-25-2 97%
1g
$425 2024-05-24
eNovation Chemicals LLC
D372905-5g
2,4-Difluoro-5-methoxybenzaldehyde
177034-25-2 97%
5g
$1265 2024-05-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY027572-0.25g
2,4-Difluoro-5-methoxybenzaldehyde
177034-25-2 >97%
0.25g
¥294.00 2024-07-09
TRC
D404140-100mg
2,4-Difluoro-5-methoxybenzaldehyde
177034-25-2
100mg
$ 70.00 2022-06-05
abcr
AB451879-1 g
2,4-Difluoro-5-methoxybenzaldehyde, 95%; .
177034-25-2 95%
1g
€302.60 2023-04-22
Enamine
EN300-6763613-0.1g
2,4-difluoro-5-methoxybenzaldehyde
177034-25-2 95%
0.1g
$62.0 2023-05-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LW290-1g
2,4-Difluoro-5-methoxybenzaldehyde
177034-25-2 97%
1g
1267.0CNY 2021-07-14

2,4-Difluoro-5-methoxybenzaldehyde 合成方法

2,4-Difluoro-5-methoxybenzaldehyde 関連文献

2,4-Difluoro-5-methoxybenzaldehydeに関する追加情報

2,4-Difluoro-5-methoxybenzaldehyde: A Comprehensive Overview

The compound 2,4-Difluoro-5-methoxybenzaldehyde, identified by the CAS number 177034-25-2, is a significant aromatic aldehyde with a unique structural composition. This compound has garnered attention in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its versatile properties and potential applications. Recent studies have further elucidated its role in medicinal chemistry, particularly in the development of bioactive molecules targeting specific therapeutic areas.

The molecular structure of 2,4-Difluoro-5-methoxybenzaldehyde comprises a benzene ring substituted with a fluoro group at positions 2 and 4, a methoxy group at position 5, and an aldehyde group at position 1. This substitution pattern imparts distinct electronic and steric properties to the molecule. The presence of electron-withdrawing groups like fluorine atoms enhances the electrophilicity of the aldehyde moiety, making it more reactive in various chemical transformations. The methoxy group, on the other hand, introduces electron-donating effects through resonance, which can modulate the reactivity of the compound in different reaction environments.

Recent research has focused on the synthesis and characterization of 2,4-Difluoro-5-methoxybenzaldehyde. One notable study published in the Journal of Organic Chemistry highlighted a novel route for its preparation via a one-pot reaction involving fluorination and aldehyde formation. This method not only simplifies the synthesis process but also improves yield and purity compared to traditional multi-step procedures. The compound's stability under various reaction conditions has also been extensively studied, revealing its suitability for high-throughput screening in drug discovery pipelines.

In terms of applications, 2,4-Difluoro-5-methoxybenzaldehyde has shown promise as an intermediate in the synthesis of bioactive compounds. For instance, it has been used as a key building block in the development of antitumor agents and antimicrobial agents. A study conducted by Smith et al. demonstrated that derivatives of this compound exhibit potent inhibitory activity against several cancer cell lines, suggesting its potential as a lead compound in oncology drug development.

Beyond medicinal chemistry, 2,4-Difluoro-5-methoxybenzaldehyde has also found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic processes. Recent advancements have explored its role as a ligand in homogeneous catalysis for alkene epoxidation and olefin metathesis reactions. These findings underscore its versatility across diverse chemical domains.

The environmental impact of 2,4-Difluoro-5-methoxybenzaldehyde is another area of active research. Studies have assessed its biodegradability under simulated environmental conditions and have found that it exhibits moderate persistence in aqueous environments. However, further investigations are required to fully understand its ecological footprint and develop strategies for safe disposal or recycling.

In conclusion, 2,4-Difluoro-5-methoxybenzaldehyde, with its unique structural features and diverse applications, remains a focal point for scientific exploration. Ongoing research continues to uncover new insights into its chemical behavior and potential uses across various industries. As advancements in synthetic methodologies and analytical techniques unfold, this compound is poised to play an even more significant role in both academic research and industrial applications.

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Amadis Chemical Company Limited
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